Cystine-di-beta-naphthylamide

Description

Systematic Nomenclature and Synonyms

Cystine-di-beta-naphthylamide possesses multiple systematic names and synonyms that reflect its complex chemical structure and various naming conventions used across different chemical databases and research applications. The Chemical Abstracts Service has assigned this compound the registry number 1259-69-4.

The most commonly used synonyms include L-cystine di-2-naphthylamide, L-cystine-di-2-naphthylamide, and (2R,2'R)-3,3'-Disulfanediylbis(2-amino-N-(naphthalen-2-yl)propanamide). Additional nomenclature variations documented in chemical databases include L-cystine di-beta-naphthylamide, L-cystine bis[N-(2-naphthyl)amide], L-cystine bis[N-(beta-naphthyl)amide], N,N'-di-2-naphthyl-L-cystinediamide, and N,N'-dinaphthalen-2-yl-L-cystinamide.

The compound is also referenced under alternative registry numbers in some databases, including 95050-90-1, though 1259-69-4 remains the primary Chemical Abstracts Service identifier. The systematic naming reflects the presence of two naphthylamide groups attached to the cystine backbone through amide linkages.

Molecular Formula and Weight

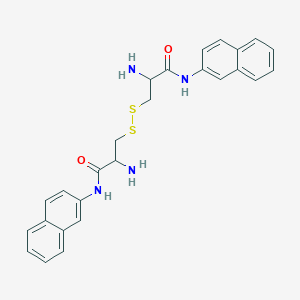

The molecular formula of this compound is established as C₂₆H₂₆N₄O₂S₂, representing a complex organic molecule containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight has been calculated as 490.6 grams per mole using computational methods by PubChem 2.2.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₂₆N₄O₂S₂ | |

| Molecular Weight | 490.6 g/mol | |

| Chemical Abstracts Service Registry Number | 1259-69-4 | |

| PubChem Compound Identifier | 6331411 |

The elemental composition reflects the presence of twenty-six carbon atoms forming the naphthalene rings and cystine backbone, twenty-six hydrogen atoms distributed across the structure, four nitrogen atoms involved in the amide linkages and amino groups, two oxygen atoms in the carbonyl groups, and two sulfur atoms forming the characteristic disulfide bridge.

International Union of Pure and Applied Chemistry Name and Stereochemical Configuration

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide. This nomenclature precisely describes the structural arrangement and functional groups present in the molecule.

The stereochemical configuration is designated as (2R,2'R), indicating that both cysteine residues maintain the R-configuration at their alpha carbon centers. This stereochemistry is consistent with the L-cystine starting material, preserving the natural amino acid configuration during the amide formation process.

The International Chemical Identifier string for this compound is InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32). The corresponding International Chemical Identifier Key is REEVAJUPLLWYBH-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System representation is C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N, which provides a linear notation for the molecular structure suitable for computational applications.

Disulfide Bridge Characterization

The disulfide bridge in this compound represents a critical structural feature that significantly influences the molecule's conformation and chemical properties. This covalent linkage connects two cysteine residues through their sulfur atoms, forming the characteristic S-S bond that defines the cystine backbone.

Disulfide bridges typically exhibit a bond length of approximately 2.04 Angstroms, and the chirality of the disulfide linkage results from stereo-electronic interactions between the four free electron pairs on the two sulfur atoms. These electron pairs interact through repulsive forces with neighboring beta-carbon-containing groups, allowing two energetically favorable, mirror-imaged conformations for the C₁β-S₁γ-S₂γ-C₂β torsion angle.

Research indicates that native disulfide bonds populate average χS-S torsion angle values around -87° (left-handed) and +97° (right-handed). The disulfide bridge in this compound maintains these characteristic geometric parameters, contributing to the overall three-dimensional structure of the molecule.

The formation of the disulfide bond represents a two-electron oxidation process, transforming reduced sulfhydryl groups of individual cysteine residues into the oxidized cystine linkage. This oxidation state remains stable under normal laboratory conditions, providing structural integrity to the molecule during storage and analytical procedures.

Crystalline Structure and Conformational Isomerism

The crystalline structure and conformational properties of this compound arise from the complex interplay between its disulfide bridge, naphthalene aromatic systems, and amide linkages. The molecule exhibits restricted rotation around the disulfide bond, leading to distinct conformational preferences that influence its three-dimensional arrangement.

The naphthalene moieties contribute significant steric bulk to the molecule, creating constraints that affect the overall conformational space accessible to the compound. These aromatic rings can adopt various orientations relative to the central cystine backbone, potentially leading to different rotational isomers around the amide bonds connecting the naphthalene groups to the amino acid residues.

Conformational analysis reveals that the disulfide bridge preferentially adopts one of two major conformations: a left-handed spiral conformation or a right-handed hook conformation. The specific conformation adopted depends on the local chemical environment and intermolecular interactions present in the crystalline state.

The distance constraints imposed by the disulfide bridge limit the alpha carbon separation between the two cysteine residues to less than 6.5 Angstroms in most conformations. This geometric restriction significantly influences the spatial arrangement of the naphthalene substituents and affects the overall molecular shape.

Computational studies using three-dimensional conformer generation tools have identified multiple low-energy conformations for this compound. These conformational variants differ primarily in the relative orientations of the naphthalene rings and the torsion angles around the amide bonds, while maintaining the core disulfide bridge geometry.

Propriétés

Numéro CAS |

1259-69-4 |

|---|---|

Formule moléculaire |

C26H26N4O2S2 |

Poids moléculaire |

490.6 g/mol |

Nom IUPAC |

2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32)/t23-,24?/m0/s1 |

Clé InChI |

REEVAJUPLLWYBH-UXMRNZNESA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |

SMILES isomérique |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |

Autres numéros CAS |

4708-24-1 1259-69-4 |

Pictogrammes |

Health Hazard |

Synonymes |

L-Cystine-di-2-naphthylamide; ST085496; 1259-69-4; Cystine-di-beta-naphthylamide; AC1O3LDJ; C9005_SIGMA; L-Cystinedi-|A-naphthylamide; Propanamide,3,3'-dithiobis[2-amino-N-2-naphthalenyl-,(2R,2'R)-; L-cysteinedi-beta-naphthylamide; 30260_FLUKA; CHEBI:90428; CTK8G0521; MolPort-003-910-311; ZINC1736048; L-cystinebis[N-(2-naphthyl)amide]; AKOS024285554; N,N'-dinaphthalen-2-yl-L-cystinamide; L-cystinebis[N-(beta-naphthyl)amide]; FT-0633513; A805446; 3,3'-Dithiobis[(R)-2-amino-N-(2-naphthalenyl)propanamide]; (2R)-2-amino-3-[[(2R)-2-amino-3-(2-naphthalenylamino)-3-oxopropyl]disulfanyl]-N-(2-naphthalenyl)propanamide; (2R)-2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide; (2R)-2-amino-3-{[(2R)-2-amino-2-[(naphthalen-2-yl)carbamoyl]ethyl]disulfanyl}-N-(naphthalen-2-yl)propanamide; (2R)-2-azanyl-3-[[(2R)-2-azanyl-3-(naphthalen-2-ylamino)-3-oxidanylidene-propyl]disulfanyl]-N-naphthalen-2-yl-propanamide |

Origine du produit |

United States |

Analyse Biochimique

Biochemical Properties

L-Cystine-di-2-naphthylamide interacts with enzymes such as cystyl aminopeptidase (oxytocinase). The nature of these interactions involves the compound serving as a substrate for the enzyme, facilitating biochemical reactions.

Applications De Recherche Scientifique

Enzymatic Activity and Assays

Cystine-di-beta-naphthylamide as a Substrate

This compound is widely utilized to measure the activity of cystine aminopeptidases. These enzymes hydrolyze the compound to produce beta-naphthylamine, which can be quantified spectrophotometrically. This method is significant for studying various physiological and pathological conditions.

- Table 1: Enzyme Activity Measurements Using this compound

Toxicological Studies

Role in Mercury Toxicity

Research indicates that cystine can influence the renal disposition of inorganic mercury. When co-administered with mercuric chloride, cystine significantly reduces the renal uptake of mercury during the initial hours post-treatment. This effect highlights its potential as a protective agent against mercury toxicity.

- Case Study: Mercury Exposure in Rats

- Objective: To assess the impact of cystine on mercury uptake.

- Method: Rats were co-injected with cystine and mercuric chloride.

- Findings: Initial renal uptake of mercury was significantly inhibited, while urinary excretion increased. This suggests that cystine can mitigate mercury's nephrotoxic effects by altering its renal handling .

Reproductive Biology

Enhancement of Oocyte Maturation

This compound has been studied in the context of oocyte maturation. In vitro studies show that supplementation with cysteamine and cystine enhances intracellular glutathione levels, crucial for oocyte development.

- Case Study: Mouse Oocyte Maturation

- Objective: To evaluate the effects of cysteamine and cystine on oocyte maturation.

- Method: Cumulus-denuded oocytes were matured in media supplemented with these compounds.

- Findings: Optimal concentrations of cysteamine and cystine restored developmental capacity comparable to cumulus-surrounded oocytes .

Neurobiology

Cystine-Glutamate Exchange Mechanism

Cystine plays a role in neurotransmitter signaling through the cystine-glutamate exchange mechanism. This pathway is implicated in neurodegenerative diseases, where altered glutamate signaling contributes to excitotoxicity.

- Research Insight: Schizophrenia Model

- Objective: To explore the role of cystine-glutamate exchange in psychotomimetic effects.

- Method: Rodent models treated with phencyclidine (PCP) were used to assess glutamate levels.

- Findings: N-acetylcysteine, a prodrug of cysteine, reversed PCP-induced behavioral deficits by modulating glutamate levels via cystine-glutamate antiporters .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

CDN is part of a broader class of arylamide substrates used to study peptidase activity. Below is a detailed comparison with structurally and functionally related compounds:

S-Benzyl-L-Cysteine-4-p-Nitroanilide (SBCpNA)

- Structure : Features a p-nitroanilide (pNA) group instead of β-naphthylamide.

- Enzymatic Efficiency :

- Studies show SBCpNA allows faster kinetic assays compared to CDN due to the higher molar absorptivity of pNA (ε = 10,000 M⁻¹cm⁻¹ vs. β-naphthylamine’s ε = 2,500 M⁻¹cm⁻¹) .

- CAP activity measured with SBCpNA correlates strongly with CDN-based assays but requires less incubation time (30 minutes vs. 2 hours) .

- Advantages : Reduced interference from serum proteins and improved specificity for CAP in pregnancy sera .

L-Cystine-Bis-p-Nitroanilide (CBPNA)

- Structure : Contains two p-nitroanilide groups linked by cystine.

- Performance: Demonstrates higher sensitivity than CDN but suffers from non-linear kinetics at high substrate concentrations, limiting its utility in automated assays . Less stable in aqueous buffers compared to CDN, requiring fresh preparation for reliable results .

L-Cysteine-Beta-Naphthylamide (CBN)

- Structure: Monomeric β-naphthylamide derivative of cysteine.

- Applications: Used to measure aminopeptidase N rather than CAP.

- Limitations: Susceptible to interference from non-specific proteases in serum, reducing diagnostic accuracy .

Lysylalanyl-beta-Naphthylamide (Lys-Ala-βNA)

- Structure : Dipeptide-linked β-naphthylamide.

- Enzymatic Specificity : Hydrolyzed by dipeptidyl arylamidase II (a lysosomal enzyme) at pH 5.5 with high specificity (Km = 1.1 × 10⁻⁵ M) .

- Highly sensitive to cation inhibition (e.g., Tris buffer inhibits activity by 96% at 50 mM) .

Key Research Findings

SBCpNA vs. CDN : A 1973 study found SBCpNA improved assay speed and reliability for CAP in pregnancy sera, with a correlation coefficient of 0.98 between the two substrates .

Cation Sensitivity : CDN-based assays are less affected by cations (e.g., Na⁺, K⁺) compared to Lys-Ala-βNA, which is inhibited by Tris buffer even at low concentrations .

Stability : CDN and SBCpNA show comparable stability in serum matrices, whereas CBPNA degrades rapidly, requiring strict temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.